molecular formula C21H16F3NO3 B2942995 naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime CAS No. 338415-22-8

naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime

Cat. No. B2942995
CAS RN: 338415-22-8
M. Wt: 387.358
InChI Key: YMCYGNQVZHGFEJ-BWAHOGKJSA-N
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Description

Naphtho[2,3-b]furan is a type of organic compound that belongs to the furan family . Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for “naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime” are not available, naphtho[2,3-b]furan-4,9-diones can be synthesized via a palladium-catalyzed reverse hydrogenolysis process . This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins .


Molecular Structure Analysis

The molecular structure of naphtho[2,3-b]furan consists of a fused ring system with a furan ring attached to a naphthalene ring . The exact structure of “this compound” would depend on the specific locations of the functional groups on the ring system.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anti-inflammatory Applications : The synthesis of naphtho[2,1-b]furan derivatives has been explored for their antimicrobial properties. For instance, Kumaraswamy et al. (2008) developed compounds with antimicrobial activity, with selected compounds also evaluated for antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing the versatility of naphtho[2,1-b]furan derivatives in pharmacological research (Kumaraswamy et al., 2008).

  • Antioxidant Activity : Compounds derived from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate have been characterized for their antioxidant and antimicrobial activities, highlighting the compound's potential in developing treatments against oxidative stress and infections (Devi et al., 2010).

Chemical Synthesis and Structural Studies

  • Structural Characterization : Ethyl naphtho[2,1-b]furan-2-carboxylate, a closely related compound, was synthesized and its structure confirmed through X-ray diffraction studies. This work underscores the importance of structural analysis in understanding the properties of naphtho[2,1-b]furan derivatives and their potential applications (Shruthi et al., 2012).

  • Novel Derivatives for Antimicrobial Use : Research into the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives revealed their potential for antibacterial and antifungal applications. This study exemplifies the ongoing effort to discover new bioactive molecules within this class of compounds (Nagaraja et al., 2007).

Sensor Development

  • Detection of Cyanide Anions : A sensor based on naphtho[2,1-b]furan-2-carbohydrazide and 2-hydroxy-1-naphthaldehyde was developed for the rapid, selective, and sensitive detection of cyanide anions. This application demonstrates the compound's utility in environmental monitoring and food safety, offering a cost-effective and efficient solution for detecting hazardous substances (Qu et al., 2017).

Future Directions

The future directions for research on “naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime” and similar compounds could involve exploring their potential applications in organic electronics , and developing more efficient synthesis methods .

properties

IUPAC Name

(E)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzo[e][1]benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-3-6-16(12-15)26-10-11-28-25-18-13-27-19-9-8-14-4-1-2-7-17(14)20(18)19/h1-9,12H,10-11,13H2/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCYGNQVZHGFEJ-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/OCCOC2=CC=CC(=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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